CD-III
Overview
Description
CD-III is a coordination compound involving cadmium in its +2 oxidation state and a trivalent lanthanide ion. These heterometallic complexes are known for their unique physicochemical properties, including magnetic, optical, and catalytic characteristics . The luminescence properties of these compounds make them particularly interesting for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CD-III typically involves the reaction of cadmium salts (such as cadmium chloride or cadmium acetate) with lanthanide salts in the presence of organic ligands like monocarboxylic acids or N-donor ligands . The reaction is usually carried out in an acidic solution at room temperature, and the resulting product is purified through crystallization .
Industrial Production Methods
Industrial production of this compound compounds may involve large-scale reactions in controlled environments to ensure high purity and yield. Techniques such as solvent extraction and recrystallization are commonly employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
CD-III compounds undergo various chemical reactions, including:
Oxidation: The oxidation of this compound can be influenced by factors such as pH and temperature.
Reduction: Reduction reactions involving this compound often require specific reducing agents and conditions.
Substitution: Substitution reactions can occur when ligands in the coordination sphere of this compound are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic ligands . The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state compounds, while substitution reactions can result in new coordination complexes with different ligands .
Scientific Research Applications
CD-III compounds have a wide range of scientific research applications:
Chemistry: Used as catalysts in various chemical reactions due to their unique coordination properties.
Biology: Employed in bioimaging and biosensing applications because of their luminescent properties.
Medicine: Investigated for their potential use in drug delivery systems and as therapeutic agents.
Industry: Utilized in the development of advanced materials, including photoluminescent materials and sensors.
Mechanism of Action
The mechanism of action of CD-III compounds involves their interaction with specific molecular targets and pathways. For example, in biological systems, this compound compounds can bind to proteins and nucleic acids, affecting their function and activity . The luminescence properties of these compounds are often attributed to the energy transfer between the organic ligands and the metal ions .
Comparison with Similar Compounds
CD-III compounds can be compared with other similar coordination compounds involving different metal ions:
Ln(III)–M(II) Complexes: These complexes involve lanthanides and divalent metal ions like cobalt, nickel, copper, and zinc. Unlike this compound, these complexes do not exhibit the same tendency to form coordination polymers.
Hybrid Cd(II) Compounds: These compounds involve cadmium and various organic ligands, but they do not have the same luminescent properties as this compound.
The uniqueness of this compound lies in its combination of cadmium and lanthanide ions, which imparts distinct luminescent and coordination properties .
Properties
IUPAC Name |
N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2S.H2O4S/c1-4-15(8-7-14-18(3,16)17)11-5-6-12(13)10(2)9-11;1-5(2,3)4/h5-6,9,14H,4,7-8,13H2,1-3H3;(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJDCQWROXMJAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCNS(=O)(=O)C)C1=CC(=C(C=C1)N)C.OS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25646-71-3 | |
Record name | Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25646-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kodak CD-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164932 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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